molecular formula C23H33N3O11S B6478578 ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) CAS No. 475041-00-0

ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)

Cat. No.: B6478578
CAS No.: 475041-00-0
M. Wt: 559.6 g/mol
InChI Key: MCTZHJQQKLGMEL-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is a useful research compound. Its molecular formula is C23H33N3O11S and its molecular weight is 559.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is 559.18358005 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is a complex organic compound that has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H35N3O11SC_{24}H_{35}N_{3}O_{11}S, with a molecular weight of approximately 573.61 g/mol. The structure features a tetrahydro-benzothiophene core linked to a propanamido group that includes a 4-methylpiperazine moiety. This unique configuration suggests potential utility in medicinal chemistry, particularly in the development of pharmacologically active agents.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Amidation Reactions : Introducing the propanamido group through acylation reactions.
  • Piperazine Derivation : Modifying piperazine derivatives to enhance biological activity.

These synthetic pathways are crucial for optimizing the compound's properties and enhancing its biological activity.

Antitumor Activity

Research indicates that compounds derived from thiophene structures often exhibit significant antitumor properties. In particular, studies have shown that ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrates notable cytotoxicity against various cancer cell lines.

  • IC50 Values : The compound has demonstrated an IC50 range from 23.2 to 49.9 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound effectively induces apoptosis in cancer cells, which can be assessed through flow cytometry and DNA content analysis.
  • Cell Cycle Arrest : It has been shown to cause G2/M-phase cell cycle arrest, leading to increased genetic material degradation due to apoptosis induction .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylateLacks piperazine; simpler amine structureAntimicrobial
Ethyl 2-(4-methoxyphenyl)-3-thiophene derivativesContains phenolic groups; broader aromatic systemAnticancer
Cyclopenteno[b]thiophene derivativesDifferent ring structure; potential anesthetic propertiesLocal anesthetic

This table highlights the unique aspects of ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate concerning its complex structure and potential pharmacological applications.

Case Studies

Recent studies have focused on the therapeutic implications of this compound in cancer treatment:

  • Study on MCF-7 Cells : A study indicated that the compound not only inhibited cell proliferation but also showed potential in reducing liver enzyme levels in treated mice models, suggesting a protective effect against hepatotoxicity associated with chemotherapy .
  • Autophagy Assessment : The compound was evaluated for its effects on autophagy processes within MCF-7 cells. Results indicated that it inhibited autophagic cell death while promoting apoptosis and necrosis .

Properties

IUPAC Name

ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S.2C2H2O4/c1-3-25-19(24)17-14-6-4-5-7-15(14)26-18(17)20-16(23)8-9-22-12-10-21(2)11-13-22;2*3-1(4)2(5)6/h3-13H2,1-2H3,(H,20,23);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTZHJQQKLGMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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